molecular formula C14H13NOS B1421838 2-(4-Methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one CAS No. 1251924-63-6

2-(4-Methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one

Cat. No. B1421838
M. Wt: 243.33 g/mol
InChI Key: DOIKXGZAVXQATN-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, molar mass, and specific rotation.


Scientific Research Applications

Antitumor Activity

  • DNA Adduct Formation in Tumor Cells : Certain derivatives of 2-(4-Methylphenyl)-benzothiazoles have been shown to form DNA adducts in sensitive tumor cells, both in vitro and in vivo. This suggests a mechanism of action involving DNA interaction, leading to potential antitumor effects. These compounds selectively target carcinoma cells, indicating a level of specificity in their action (Leong et al., 2003).
  • Selective Antitumor Properties : Novel antitumor 2-(4-Amino-3-methylphenyl)benzothiazoles exhibit selective and potent antitumor properties, with cytochrome P450 1A1 playing a crucial role in their mechanism of action. These compounds undergo biotransformation to active metabolites, highlighting their potential as selective antitumor agents (Bradshaw et al., 2002).

Mechanism of Action and Metabolism

  • Metabolic Formation and Biological Properties : The metabolic formation and biological properties of 2-(4-Aminophenyl)benzothiazoles have been studied, revealing the role of metabolic oxidation in their antitumor effects. These findings help understand the drug's selective toxicity towards certain cancer cell lines (Kashiyama et al., 1999).
  • CYP1A1 Induction and Metabolism : Fluorinated derivatives of 2-(4-Amino-3-methylphenyl)benzothiazoles, including those with antiproliferative activity, induce CYP1A1 expression and become metabolized in sensitive cancer cells. This process leads to binding to macromolecules within these cells, which is crucial for their antiproliferative activity (Brantley et al., 2004).

Radiopharmaceutical Potential

  • Breast Cancer Radiopharmaceuticals : Research on Re and (99m)Tc complexes of 2-(4'-aminophenyl)benzothiazole for breast cancer imaging and therapy has shown promising results. These complexes exhibit selective uptake in breast cancer cell lines and tumor xenografts in mice, suggesting their potential as radiopharmaceuticals for diagnosing and treating breast cancer (Tzanopoulou et al., 2010).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-(4-methylphenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NOS/c1-9-5-7-10(8-6-9)14-15-11-3-2-4-12(16)13(11)17-14/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIKXGZAVXQATN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(S2)C(=O)CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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